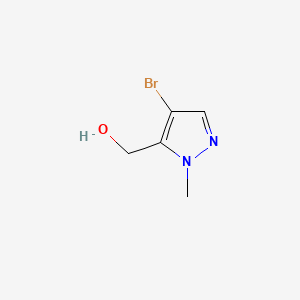

(4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol

Description

Properties

IUPAC Name |

(4-bromo-2-methylpyrazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c1-8-5(3-9)4(6)2-7-8/h2,9H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTQBUUGYXTAHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60725500 | |

| Record name | (4-Bromo-1-methyl-1H-pyrazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60725500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1276056-83-7 | |

| Record name | 4-Bromo-1-methyl-1H-pyrazole-5-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1276056-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-1-methyl-1H-pyrazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60725500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-bromo-1-methyl-1H-pyrazol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol chemical properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the pyrazole derivative, (4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol. Due to the limited availability of data for this specific isomer, information from closely related structural analogs is included to provide a broader context for its chemical behavior and potential utility.

Core Chemical Properties

This compound is a halogenated pyrazole derivative. Pyrazoles are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.[1] The core properties of the title compound are summarized below.

| Property | Value | Source |

| CAS Number | 1276056-83-7 | [CymitQuimica][2] |

| Molecular Formula | C₅H₇BrN₂O | [CymitQuimica, PubChemLite][2][3] |

| Molecular Weight | 191.03 g/mol | [CymitQuimica][2] |

| Purity | ≥98% | [CymitQuimica][2] |

| InChI Key | YLTQBUUGYXTAHV-UHFFFAOYSA-N | [CymitQuimica][2] |

| SMILES | CN1C(=C(C=N1)Br)CO | [PubChemLite][3] |

| Storage Conditions | Inert atmosphere, 2-8°C | [African Rock Art] |

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol[5]

Objective: To synthesize (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol via the reduction of ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate.

Materials:

-

Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate

-

Anhydrous tetrahydrofuran (THF)

-

Diisobutylaluminum hydride (DIBAL-H), 1 M solution in THF

-

Saturated aqueous sodium potassium tartrate solution

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate (5.33 g, 0.0228 mol) in anhydrous tetrahydrofuran (75 mL) is prepared in a reaction vessel and cooled to 0 °C.

-

Diisobutylaluminum hydride (1 M solution in THF, 58 mL, 0.0571 mol) is added to the solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

-

The reaction is quenched by the addition of a cold saturated aqueous sodium potassium tartrate solution.

-

Stirring is continued for an additional 4 hours.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

Results: The crude product was obtained as a colorless solid with a yield of 94% (4.14 g) and was used in subsequent steps without further purification.[4]

Caption: Synthesis workflow for a structural isomer.

Spectroscopic and Analytical Data

While specific spectra for this compound are noted to be available from commercial suppliers, they are not detailed in the reviewed literature.[5] However, predicted mass spectrometry data and detailed experimental data for the isomer (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol are available.

Predicted Collision Cross Section (CCS) Data[3]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 190.98146 | 129.8 |

| [M+Na]⁺ | 212.96340 | 143.6 |

| [M-H]⁻ | 188.96690 | 133.1 |

Spectroscopic Data for Isomer (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol[5]

| Technique | Data |

| Appearance | Colorless solid |

| Melting Point | 55–56 °C |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.48 (s, 1H), 4.46 (s, 2H), 3.82 (s, 3H), 2.53 (s, 1H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 139.3 (CH), 120.9 (C), 113.7 (C), 55.6 (CH₂), 37.6 (N–CH₃) |

| IR ν (cm⁻¹) | 3255, 2947, 2896, 2848, 2741, 1554, 1413, 1398, 1322, 1189, 1012, 995, 880 |

| HRMS (ESI) | [M+H]⁺ calculated for [C₅H₈⁷⁹BrN₂O]⁺ 190.9815; found 190.9815 |

Applications in Drug Development

Pyrazole-containing compounds are known to possess a wide range of biological activities, including anti-inflammatory, antiviral, anti-cancer, and antibacterial properties.[1] While the specific bioactivity of this compound has not been reported, its structural motifs are present in molecules of therapeutic interest. For instance, the related compound, 5-bromo-1-methyl-1H-pyrazol-3-amine, is a key intermediate in the synthesis of phosphatidylinositol-3-kinase (PI3K) inhibitors, a class of drugs investigated for cancer therapy. This suggests that this compound could serve as a valuable building block in the synthesis of novel therapeutic agents.

Caption: Role of pyrazole derivatives in research.

Safety and Handling

Safety data for this compound is not explicitly available. The following GHS hazard classifications are for the related compound 4-bromo-1-methyl-1H-pyrazol-5-ol and should be considered as a preliminary guide for handling.[6] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are strongly recommended.

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin (50% of notifications) |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled (50% of notifications) |

References

- 1. repository.unar.ac.id [repository.unar.ac.id]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. PubChemLite - this compound (C5H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 4. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]

- 5. This compound(1276056-83-7) 1H NMR spectrum [chemicalbook.com]

- 6. 4-bromo-1-methyl-1H-pyrazol-5-ol | C4H5BrN2O | CID 131172176 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data and Methodologies for 4-Bromo-1-Methyl-Pyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-bromo-1-methyl-pyrazole and its derivatives, compounds of interest in medicinal chemistry and materials science. The following sections detail their characteristic spectroscopic signatures, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format for ease of comparison. Furthermore, this guide outlines detailed experimental protocols for the acquisition of these spectroscopic data.

Spectroscopic Data of 4-Bromo-1-methyl-pyrazole and Derivatives

The structural elucidation of 4-bromo-1-methyl-pyrazole and its substituted analogues relies heavily on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectroscopic Data for 4-Bromo-1-methyl-pyrazole Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 4-Bromo-1-methyl-pyrazole | CDCl₃ | 7.43 (s, 1H, H-5), 7.39 (s, 1H, H-3), 3.84 (s, 3H, N-CH₃) |

| 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole | CDCl₃ | 7.52 (d, 2H, J = 8.3Hz), 7.36 (d, 2H, J = 9.0 Hz), 5.91 (s, 1H), 2.28 (s, 3H), 2.26 (s, 3H)[1] |

| 1-(4-Bromophenyl)-3,5-diethyl-1H-pyrazole | CDCl₃ | 7.55 (d, 2H, J = 8.79 Hz), 7.29 (d, 2H, J = 8.05), 6.05 (s, 1H), 2.70-2.59 (m, 4H), 1.33-1.20 (m, 6H)[1] |

Table 2: ¹³C NMR Spectroscopic Data for 4-Bromo-1-methyl-pyrazole Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 4-Bromo-1-methyl-pyrazole | CDCl₃ | 139.1 (C-5), 130.2 (C-3), 93.5 (C-4), 39.5 (N-CH₃) |

| 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole | CDCl₃ | 148.4, 138.4, 137.3, 132.4, 128.5, 125.4, 107.8, 13.2, 12.2[1] |

| 1-(4-Bromophenyl)-3,5-diethyl-1H-pyrazole | CDCl₃ | 151.8, 147.7, 140.1, 136.3, 124.4, 119.2, 107.0, 21.6, 20.4, 15.1, 14.2[1] |

Table 3: Infrared (IR) Spectroscopic Data for 4-Bromo-pyrazole Derivatives

| Compound | Technique | Key Absorption Bands (cm⁻¹) |

| 4-Bromopyrazole | KBr | 3140 (N-H stretch), 1540 (C=N stretch), 1450 (C=C stretch), 1050 (C-Br stretch) |

| 1-(4-Fluorophenyl)-6-methyl-1,6-dihydropyrazolo[3,4-c]pyrazole | - | 3106, 2923, 2854, 1616, 1597, 1523, 1507, 1143, 1318, 1193, 1180, 1157, 1118, 1107, 1065, 1031, 999, 970, 872, 839, 823, 714, 690[2] |

Table 4: Mass Spectrometry (MS) Data for 4-Bromo-pyrazole Derivatives

| Compound | Ionization Method | [M]⁺ or [M+H]⁺ (m/z) and Key Fragments |

| 4-Bromo-1-methyl-pyrazole | GC-MS | 160/162 (M⁺), 119/121, 81, 42[3] |

| 4-Bromopyrazole | EI | 146/148 (M⁺), 67, 40, 39 |

| 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole | ESI | 251 [M+H]⁺[1] |

| 1-(4-Bromophenyl)-3,5-diethyl-1H-pyrazole | ESI | 279 [M+H]⁺[1] |

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-25 mg of the pyrazole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[4] Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 50-100 mg of the pyrazole derivative in approximately 0.6-0.7 mL of a deuterated solvent in a clean, dry NMR tube.[4]

-

Instrument Setup: Follow the same instrument setup procedure as for ¹H NMR.

-

Data Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A sufficient number of scans is required due to the low natural abundance of ¹³C.

-

A relaxation delay (d1) of 1-2 seconds is commonly used for qualitative spectra.

-

-

Data Processing:

-

Apply Fourier transformation to the FID.

-

Phase the resulting spectrum.

-

Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:

-

Sample Preparation: For liquid samples, place a small drop directly onto the ATR crystal. For solid samples, place a small amount of the powder onto the crystal and apply pressure using the anvil to ensure good contact.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C-H, C=N, C-Br bonds). The spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).[5]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

-

Sample Preparation:

-

Instrument Setup:

-

Data Acquisition:

-

Inject a small volume (typically 1 µL) of the sample into the GC.

-

The compounds will be separated by the GC column and then introduced into the mass spectrometer.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺) to determine the molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 pattern.

-

Analyze the fragmentation pattern to gain further structural information.

-

Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a 4-bromo-1-methyl-pyrazole derivative.

As of the latest literature review, specific signaling pathways involving 4-bromo-1-methyl-pyrazole and its direct derivatives have not been extensively reported. The primary focus of research on these compounds has been on their synthesis and potential as building blocks for more complex molecules with biological activity.

References

- 1. rsc.org [rsc.org]

- 2. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]

- 3. 1H-Pyrazole, 4-bromo-1-methyl- | C4H5BrN2 | CID 167433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. uoguelph.ca [uoguelph.ca]

- 7. Sample preparation GC-MS [scioninstruments.com]

- 8. memphis.edu [memphis.edu]

An In-depth Technical Guide to 1H and 13C NMR Analysis of Substituted Pyrazoles

Introduction

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. Their derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of these molecules. This guide provides a detailed analysis of the 1H and 13C NMR spectral features of substituted pyrazoles, offering insights into chemical shift assignments, the influence of substituents, and the study of tautomerism.

Core Principles of Pyrazole NMR

The pyrazole ring has a unique electronic environment that gives rise to characteristic NMR spectra. The standard numbering of the pyrazole ring begins with one of the nitrogen atoms as position 1, proceeding around the ring to position 5.

-

¹H NMR Spectroscopy : Unsubstituted pyrazole in a non-hydrogen-bonding solvent like CDCl₃ typically shows two signals: one for the H4 proton and another for the magnetically equivalent H3 and H5 protons. In N-substituted pyrazoles, H3 and H5 become non-equivalent, resulting in three distinct signals for the ring protons. The chemical shifts are highly sensitive to the nature and position of substituents on the ring.

-

¹³C NMR Spectroscopy : The carbon spectrum provides information on the carbon framework. For N-substituted pyrazoles, three signals are expected for the ring carbons (C3, C4, and C5). The chemical shifts are influenced by the electronic effects of substituents, with C3 and C5 being particularly sensitive to changes at the N1 position.

Experimental Protocols

A generalized protocol for obtaining high-quality NMR spectra of pyrazole derivatives is outlined below.

1. Sample Preparation:

-

Accurately weigh 5-10 mg of the purified pyrazole derivative.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, especially for N-H pyrazoles, due to hydrogen bonding effects.[3][4]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required, although modern spectrometers can reference the spectrum to the residual solvent signal.

2. NMR Data Acquisition:

-

Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.[5][6]

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

2D NMR (Optional but Recommended): For unambiguous assignment, especially in complex or heavily substituted pyrazoles, two-dimensional NMR experiments are invaluable:

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for assigning quaternary carbons and piecing together the molecular structure.

-

The following diagram illustrates the general workflow for NMR analysis.

¹H NMR Spectral Data of Substituted Pyrazoles

The chemical shifts of the pyrazole ring protons are highly dependent on the electronic nature of the substituents. Electron-withdrawing groups (EWGs) generally cause a downfield shift (deshielding) of the ring protons, while electron-donating groups (EDGs) cause an upfield shift (shielding). The H4 proton is typically the most sensitive to substitution at C3 and C5.

| Substituent(s) | Solvent | δ H3 (ppm) | δ H4 (ppm) | δ H5 (ppm) | J (Hz) | Reference |

| Unsubstituted | CDCl₃ | 7.62 | 6.33 | 7.62 | J₃,₄=J₄,₅=2.3 | [7] |

| 1-Methyl | CDCl₃ | 7.49 | 6.22 | 7.34 | J₃,₄=1.8, J₄,₅=2.4, J₃,₅=0.6 | [8] |

| 3,5-Dimethyl | CDCl₃ | - | 5.76 | - | - | [5] |

| 3-CF₃ | DMSO-d₆ | - | 6.82 | 8.35 | J₄,₅=2.6 | [3] |

| 4-Nitro | DMSO-d₆ | 8.80 | - | 9.30 | J₃,₅=1.0 | [9] |

| 3-Phenyl-5-(2-chlorophenyl)-1H-pyrazol-1-yl | DMSO-d₆ | - | 7.15-7.25 (m) | - | - | [10] |

| 4-Bromo-3,5-diphenyl | CDCl₃ | - | - | - | Phenyl: 7.3-7.8 (m) | [5] |

¹³C NMR Spectral Data of Substituted Pyrazoles

Similar to ¹H NMR, the ¹³C chemical shifts are strongly influenced by substituents. The chemical shifts of C3 and C5 are particularly useful for studying tautomerism in N-unsubstituted pyrazoles, as their chemical environments change significantly upon proton transfer between N1 and N2.[3][11]

| Substituent(s) | Solvent | δ C3 (ppm) | δ C4 (ppm) | δ C5 (ppm) | Reference |

| Unsubstituted | DMSO-d₆ | 134.7 | 105.1 | 134.7 | [12] |

| 1-Methyl | CDCl₃ | 138.7 | 105.2 | 129.2 | [13] |

| 3,5-Dimethyl | CDCl₃ | 147.1 | 104.7 | 147.1 | [4] |

| 3-CF₃ | DMSO-d₆ | 146.1 (q) | 104.3 | 132.8 | [3] |

| 4-Nitro | DMSO-d₆ | 138.0 | 121.0 | 138.0 | [9] |

| 3-Phenyl-5-(2-chlorophenyl)-1H-pyrazol-1-yl | DMSO-d₆ | 148.5 | 110.2 | 145.1 | [10] |

Influence of Substituents and Tautomerism

The electronic properties of substituents dictate the shielding and deshielding of the pyrazole ring's nuclei.

References

- 1. researchgate.net [researchgate.net]

- 2. pharmajournal.net [pharmajournal.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Pyrazole(288-13-1) 1H NMR [m.chemicalbook.com]

- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 9. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. spectrabase.com [spectrabase.com]

- 13. 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives (1984) | Pilar Cabildo | 49 Citations [scispace.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Bromo-pyrazoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the fragmentation patterns of bromo-pyrazoles under electron ionization (EI) mass spectrometry (MS). Understanding these fragmentation pathways is crucial for the structural elucidation, isomer differentiation, and metabolic profiling of pyrazole-containing compounds, which are significant scaffolds in pharmaceuticals and agrochemicals. This document outlines the core fragmentation mechanisms, presents available quantitative data, details experimental protocols, and provides visual diagrams to illustrate key processes.

Introduction to Bromo-pyrazoles and Mass Spectrometry

Bromo-pyrazoles are a class of heterocyclic compounds featuring a pyrazole ring substituted with one or more bromine atoms. The pyrazole ring is a versatile building block in medicinal chemistry, and the inclusion of a bromine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Mass spectrometry is an indispensable analytical technique for the characterization of these compounds, providing information on molecular weight and structure through the analysis of ionized molecules and their fragments.

Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation. The resulting mass spectrum is a fingerprint of the molecule, with the pattern of fragment ions providing rich structural information.

Core Fragmentation Mechanisms of the Pyrazole Ring

The fragmentation of the pyrazole ring itself is characterized by several key processes. For the parent pyrazole, the primary fragmentation routes involve the cleavage of the N-N bond and subsequent rearrangements. The most common losses are of neutral molecules such as hydrogen cyanide (HCN) and molecular nitrogen (N₂). The position of substituents, such as a bromine atom, can significantly influence the relative abundance of these fragmentation pathways and introduce new ones.

Fragmentation Pattern of 4-Bromo-1H-pyrazole

The primary fragmentation pathways observed for 4-bromo-1H-pyrazole are:

-

Loss of a bromine radical (•Br): This is a common fragmentation pathway for halogenated aromatic compounds, leading to the formation of a pyrazole cation at m/z 67.

-

Loss of hydrogen cyanide (HCN): Cleavage of the pyrazole ring can result in the expulsion of a neutral HCN molecule, a characteristic fragmentation of many nitrogen-containing heterocycles.

-

Loss of molecular nitrogen (N₂): Rearrangement and cleavage of the N-N bond can lead to the loss of N₂, resulting in a three-membered ring fragment.

Quantitative Fragmentation Data

The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of 4-bromo-1H-pyrazole.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Relative Abundance (%) | Proposed Neutral Loss/Fragment Structure |

| 146/148 | 146/148 | 100 | [C₃H₃BrN₂]⁺˙ (Molecular Ion) |

| 146/148 | 119/121 | ~15 | [C₂H₂BrN]⁺˙ (Loss of HCN) |

| 146/148 | 92/94 | ~10 | [C₂HBr]⁺˙ (Loss of N₂ and HCN) |

| 146/148 | 67 | ~20 | [C₃H₃N₂]⁺ (Loss of •Br) |

| 146/148 | 40 | ~30 | [C₂H₂N]⁺ (From loss of •Br and HCN) |

Note: Data is derived from the NIST WebBook mass spectrum of 4-bromo-1H-pyrazole. Relative abundances are approximate.

Experimental Protocols

The following section details a general protocol for the analysis of bromo-pyrazole isomers using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of volatile and semi-volatile compounds like pyrazoles.

Sample Preparation

-

Standard Solution Preparation: Accurately weigh approximately 10 mg of the bromo-pyrazole standard.

-

Dissolution: Dissolve the standard in a minimal amount of methanol and dilute to a final volume of 10 mL with dichloromethane to create a 1 mg/mL stock solution.

-

Working Solution: Prepare a working solution of approximately 10 µg/mL in a suitable volatile solvent like dichloromethane or ethyl acetate.

-

Vial Transfer: Transfer the working solution to a 2 mL autosampler vial with a PTFE-lined septum.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Injection Mode: Split (e.g., 20:1 ratio)

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp 1: Increase to 150 °C at 5 °C/min.

-

Ramp 2: Increase to 250 °C at 20 °C/min, hold for 5 minutes.

-

-

MS Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Ionization Energy: 70 eV

-

Mass Scan Range: 35 - 250 amu

-

Data Acquisition Mode: Full Scan

Visualizing Workflows and Fragmentation

Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the proposed fragmentation pathways.

General Experimental Workflow

Caption: General workflow for the GC-MS analysis of bromo-pyrazoles.

Proposed Fragmentation Pathway of 4-Bromo-1H-pyrazole

Caption: Proposed EI fragmentation of 4-bromo-1H-pyrazole.

Conclusion

The mass spectrometry of bromo-pyrazoles, particularly under electron ionization, reveals characteristic fragmentation patterns dominated by the loss of the bromine atom and cleavage of the pyrazole ring to eliminate neutral species like HCN and N₂. While a comprehensive, comparative analysis of all bromo-pyrazole isomers is currently limited by the availability of public spectral data, the detailed examination of the 4-bromo isomer provides a strong foundation for the structural characterization of this class of compounds. The experimental protocols and fragmentation schemes presented in this guide serve as a valuable resource for researchers in the pharmaceutical and chemical industries. Further research to acquire and publish the mass spectra of 3- and 5-bromo-pyrazoles would be highly beneficial for the development of robust analytical methods for isomer differentiation.

A Technical Guide to the Solubility of (4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Solubility in Drug Development

Solubility is a critical determinant of a drug candidate's success, impacting its absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility can lead to low bioavailability, hindering the development of a promising compound.[4][5] Early assessment of solubility in both aqueous and organic solvents is therefore essential during the lead identification and optimization stages of drug discovery.[4] This guide focuses on providing the necessary protocols to determine the solubility of (4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol, a compound with the molecular formula C₅H₇BrN₂O and a molecular weight of 191.028 g/mol .[6]

Predicted Solubility and Physicochemical Properties

While experimental data is paramount, initial predictions can be made based on the structure of this compound. The presence of a polar hydroxyl (-OH) group and nitrogen atoms in the pyrazole ring suggests the potential for hydrogen bonding, which may confer some solubility in polar solvents. However, the bromo-substituent and the overall molecular structure will also influence its lipophilicity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₇BrN₂O | [6][7] |

| Molecular Weight | 191.028 g/mol | [6] |

| InChI Key | YLTQBUUGYXTAHV-UHFFFAOYSA-N | [6][7] |

Experimental Protocols for Solubility Determination

The following are established methods for determining the solubility of a compound like this compound.

Qualitative Solubility Assessment

A preliminary assessment of solubility can be performed to classify the compound's general solubility characteristics.

Materials:

-

This compound

-

Small test tubes

-

Vortex mixer

-

A range of solvents:

-

Water

-

5% Sodium Hydroxide (NaOH)

-

5% Sodium Bicarbonate (NaHCO₃)

-

5% Hydrochloric Acid (HCl)

-

Ethanol

-

Methanol

-

Dimethyl Sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

Hexane

-

Procedure:

-

Place approximately 1-2 mg of the compound into a small test tube.

-

Add 0.5 mL of the selected solvent.

-

Vortex the mixture vigorously for 30-60 seconds.

-

Visually inspect the solution for the presence of undissolved solid.

-

If the solid dissolves, the compound is considered soluble in that solvent at that approximate concentration. If it does not, it is considered insoluble or sparingly soluble.

-

For aqueous solutions, the pH can be tested with litmus paper to identify acidic or basic properties.[8]

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining thermodynamic equilibrium solubility.[5]

Materials:

-

This compound

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Selected solvents

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

After shaking, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant.

-

Separate the dissolved compound from any undissolved solid by centrifugation followed by filtration through a syringe filter. This step is critical to avoid artificially high results.

-

Quantify the concentration of the compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Table 2: Common Laboratory Solvents for Solubility Testing

| Solvent Class | Examples |

| Polar Protic | Water, Ethanol, Methanol, Acetic Acid |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone, Dimethylformamide (DMF) |

| Nonpolar | Hexane, Toluene, Diethyl Ether, Dichloromethane (DCM) |

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for assessing the solubility of a novel compound in a drug development setting.

References

- 1. ijrpr.com [ijrpr.com]

- 2. Recent Advances in Synthesis and Properties of Pyrazoles | MDPI [mdpi.com]

- 3. Recent Advances in Synthesis and Properties of Pyrazoles: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. PubChemLite - this compound (C5H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 8. scribd.com [scribd.com]

A Comprehensive Review of the Synthesis of 4-bromo-1-methyl-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the synthetic methodologies for obtaining 4-bromo-1-methyl-pyrazole, a key intermediate in the development of various pharmacologically active compounds. This document details the most prevalent synthetic routes, provides specific experimental protocols, and presents a comparative analysis of these methods to aid researchers in selecting the most suitable approach for their applications.

Introduction

4-bromo-1-methyl-pyrazole is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a component of numerous biologically active molecules, and the presence of a bromine atom at the 4-position offers a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of a diverse range of complex molecular architectures. The regioselective synthesis of this compound is crucial for its effective utilization in multi-step synthetic pathways.

Primary Synthetic Routes

The synthesis of 4-bromo-1-methyl-pyrazole is predominantly achieved through the direct electrophilic bromination of 1-methyl-pyrazole. This approach is favored due to its atom economy and the high regioselectivity for the 4-position of the pyrazole ring. The two most common brominating agents for this transformation are N-Bromosuccinimide (NBS) and elemental bromine (Br₂).

Logical Workflow for the Synthesis of 4-bromo-1-methyl-pyrazole

Caption: General workflow for the synthesis of 4-bromo-1-methyl-pyrazole.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established procedures found in the chemical literature.

Method 1: Bromination using N-Bromosuccinimide (NBS)

This is a widely used method due to its operational simplicity and high yield.[1]

Procedure:

-

To a stirred solution of 1-methyl-pyrazole (1.0 eq.) in a suitable solvent such as water or acetonitrile, add N-Bromosuccinimide (NBS) (1.0 - 1.2 eq.) portion-wise at room temperature.

-

The reaction mixture is stirred at room temperature for a period of 2 to 18 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with a saturated solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine.

-

The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure 4-bromo-1-methyl-pyrazole.

Method 2: Bromination using Elemental Bromine (Br₂)

This classical method is also effective for the synthesis of 4-bromo-1-methyl-pyrazole.[1]

Procedure:

-

Dissolve 1-methyl-pyrazole (1.0 eq.) in an aqueous solution of hydrobromic acid.

-

Cool the solution in an ice bath and add a solution of elemental bromine (Br₂) (1.0 eq.) in hydrobromic acid dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete.

-

Neutralize the reaction mixture by the careful addition of a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is neutral or slightly basic.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic extracts over a drying agent, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by distillation to yield 4-bromo-1-methyl-pyrazole.

Data Presentation

The following table summarizes the quantitative data for the different synthetic methods for 4-bromo-1-methyl-pyrazole, allowing for easy comparison.

| Method | Starting Material | Brominating Agent | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| 1 | 1-methyl-pyrazole | N-Bromosuccinimide | Water | Not Specified | Room Temp. | High | [1] |

| 2 | 1-methyl-6-aryl-pyrazolo[3,4-c]pyrazole | N-Bromosuccinimide | Acetonitrile | Not Specified | Reflux or MW | High | |

| 3 | 1-methyl-pyrazole | Bromine/Hydrobromic Acid | Water | Not Specified | Not Specified | Not Specified | [1] |

| 4 | 1,3-diketones and methylhydrazine | N-Bromosuccinimide | Solvent-free | Minutes | Room Temp. | High |

Note: "Not Specified" indicates that the specific quantitative data was not available in the cited literature. "High" yield is a qualitative description from the source.

Alternative Synthetic Routes

While direct bromination of 1-methyl-pyrazole is the most common approach, alternative multi-step syntheses have also been reported. One such method involves a one-pot reaction starting from 1,3-diketones and a hydrazine, followed by bromination. This can be an efficient way to generate substituted 4-bromopyrazoles. For instance, the reaction of a 1,3-diketone with an arylhydrazine in the presence of silica gel supported sulfuric acid, followed by the addition of N-bromosaccharin, can afford 4-bromo-N-arylpyrazoles in high yields under solvent-free conditions.

Conclusion

The synthesis of 4-bromo-1-methyl-pyrazole is a well-established process, with the direct bromination of 1-methyl-pyrazole using N-Bromosuccinimide being a preferred method due to its simplicity, high yield, and mild reaction conditions. The choice of synthetic route will ultimately depend on the availability of starting materials, the desired scale of the reaction, and the specific requirements of the subsequent synthetic steps. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for the efficient synthesis of this important chemical intermediate.

References

Methodological & Application

Synthesis Protocol for (4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthesis protocol for (4-bromo-1-methyl-1H-pyrazol-5-yl)methanol, a valuable building block in medicinal chemistry and drug discovery. The straightforward synthesis involves the reduction of a commercially available precursor, 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde.

Chemical Compound Data

| Parameter | Value | Reference |

| Compound Name | This compound | [1] |

| CAS Number | 1276056-83-7 | [1] |

| Molecular Formula | C₅H₇BrN₂O | [1] |

| Molecular Weight | 191.03 g/mol | [1] |

| Purity | Typically >98% | [1] |

| Appearance | Off-white to pale yellow solid | - |

Synthesis Workflow

The synthesis of this compound is achieved through the reduction of 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde. This common transformation can be efficiently carried out using sodium borohydride (NaBH₄) in a suitable alcoholic solvent.

Caption: A high-level overview of the synthesis process.

Experimental Protocol

This protocol is a general guideline for the reduction of pyrazole aldehydes using sodium borohydride, adapted for the specific synthesis of this compound.[2][3][4][5]

Materials:

-

4-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol (anhydrous)

-

Deionized water

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq.) in methanol or ethanol (approximately 10-15 mL per gram of aldehyde).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

-

Addition of Reducing Agent: To the cooled solution, add sodium borohydride (1.2-1.5 eq.) portion-wise over 15-20 minutes. The addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of deionized water or a saturated aqueous solution of ammonium chloride while maintaining the temperature below 10 °C.

-

Solvent Removal: Remove the bulk of the organic solvent (methanol or ethanol) using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash with deionized water, followed by a wash with brine (saturated NaCl solution).

-

Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and wash the filter cake with a small amount of fresh ethyl acetate.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to afford the final product.

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters

| Reagent/Parameter | Molar Equivalent | Molecular Weight ( g/mol ) | Typical Amount (for 1g of starting material) |

| 4-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde | 1.0 | 189.01 | 1.0 g |

| Sodium Borohydride (NaBH₄) | 1.2 - 1.5 | 37.83 | 0.24 - 0.30 g |

| Solvent (Methanol/Ethanol) | - | - | 10 - 15 mL |

| Reaction Temperature | - | - | 0 - 5 °C |

| Reaction Time | - | - | 1 - 2 hours |

Table 2: Expected Yield and Purity

| Parameter | Expected Value |

| Yield | > 90% (typical for NaBH₄ reductions of simple aldehydes) |

| Purity (after purification) | > 98% |

| Physical State | Off-white to pale yellow solid |

Logical Relationship Diagram

References

Application Notes and Protocols for the Reduction of Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical reduction of ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate to its corresponding primary alcohol, (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol. This transformation is a key step in the synthesis of various pyrazole-containing compounds of interest in pharmaceutical and agrochemical research.

Introduction

The reduction of an ester functional group to a primary alcohol is a fundamental transformation in organic synthesis. Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate is a versatile intermediate, and its reduction product, (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol, serves as a valuable building block for further chemical modifications. The choice of reducing agent is critical for achieving a successful and high-yielding reaction.

This document outlines protocols using two common reducing agents, Lithium Aluminium Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄), and discusses their relative reactivities and appropriate applications.

Chemical Structures

| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate |  | 105486-72-4 | C₇H₉BrN₂O₂ | 233.06 |

| (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol | 1415638-13-9 | C₅H₇BrN₂O | 191.03 |

Selecting the Appropriate Reducing Agent

The reduction of an ester to a primary alcohol is typically achieved using a strong reducing agent.

-

Lithium Aluminium Hydride (LiAlH₄): This is a powerful and highly reactive reducing agent capable of reducing a wide variety of functional groups, including esters and carboxylic acids.[1] It is the reagent of choice for the complete reduction of ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate. However, its high reactivity necessitates careful handling under anhydrous conditions.[2]

-

Sodium Borohydride (NaBH₄): This is a milder and more selective reducing agent.[3] It readily reduces aldehydes and ketones but is generally unreactive towards esters under standard conditions.[3] Reduction of esters with NaBH₄ can sometimes be achieved, but it often requires a large excess of the reagent, elevated temperatures, or the use of activating agents.[4] For the purpose of this protocol, LiAlH₄ is the recommended reagent for a reliable and efficient transformation.

Experimental Protocols

Protocol 1: Reduction using Lithium Aluminium Hydride (LiAlH₄)

This protocol is adapted from standard procedures for the LiAlH₄ reduction of esters.[1][5]

Materials:

-

Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate

-

Lithium Aluminium Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

-

Water

-

15% aqueous Sodium Hydroxide (NaOH) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl acetate

-

Dichloromethane

-

Saturated aqueous Sodium Sulfate solution

-

10% (v/v) Sulfuric Acid

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for filtration

-

Glassware for extraction and drying

Safety Precautions:

-

Lithium Aluminium Hydride is a highly reactive, pyrophoric, and moisture-sensitive solid. It reacts violently with water to produce flammable hydrogen gas. All manipulations should be carried out in a fume hood under an inert atmosphere (nitrogen or argon) using anhydrous solvents and oven-dried glassware. [2]

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

The quenching of the reaction is highly exothermic and generates hydrogen gas. It must be performed slowly and with extreme caution, especially on a larger scale.

Procedure:

-

Reaction Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a positive pressure of nitrogen or argon.

-

Addition of LiAlH₄: In the reaction flask, suspend LiAlH₄ (1.5 to 2.0 molar equivalents relative to the ester) in anhydrous THF or Et₂O.

-

Addition of Ester: Dissolve ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate (1.0 molar equivalent) in anhydrous THF or Et₂O and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be stirred at room temperature or gently refluxed to ensure completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup (Fieser Method):

-

Cool the reaction mixture to 0 °C in an ice bath.

-

CAUTIOUSLY and SLOWLY add water (x mL, where x is the mass of LiAlH₄ in grams used) dropwise to quench the excess LiAlH₄. Vigorous gas evolution (H₂) will be observed.

-

Slowly add 15% aqueous NaOH solution (x mL) dropwise.

-

Slowly add water (3x mL) dropwise.

-

Stir the resulting mixture vigorously at room temperature for 30 minutes. A granular white precipitate of aluminum salts should form.

-

-

Isolation:

-

Filter the mixture through a pad of Celite® or by gravity filtration to remove the aluminum salts.

-

Wash the filter cake thoroughly with additional THF or Et₂O.

-

Combine the filtrate and the washings.

-

Dry the organic solution over anhydrous Na₂SO₄ or MgSO₄.

-

Filter to remove the drying agent.

-

Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Alternative Workup:

An alternative quenching procedure involves the slow, dropwise addition of saturated aqueous sodium sulfate solution to the cooled reaction mixture until the evolution of gas ceases and a white precipitate forms.[2] The mixture is then filtered, and the filtrate is dried and concentrated.

Data Presentation

Table 1: Reagent Stoichiometry for LiAlH₄ Reduction

| Reagent | Molar Equivalents |

| Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate | 1.0 |

| Lithium Aluminium Hydride (LiAlH₄) | 1.5 - 2.0 |

Note: While a specific yield for this reaction is not available in the searched literature, ester reductions with LiAlH₄ are generally high-yielding, often exceeding 80-90% after purification.

Diagrams

Logical Workflow for Ester Reduction

Caption: Workflow for the reduction of the target ester.

Signaling Pathway Context (Hypothetical)

As no specific signaling pathway involving ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate or its reduced product was identified in the literature, a hypothetical diagram is presented to illustrate how such a molecule, as a potential kinase inhibitor, might function.

Caption: Hypothetical kinase inhibition pathway.

Conclusion

The reduction of ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate to (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol is most effectively carried out using Lithium Aluminium Hydride in an anhydrous ethereal solvent. Adherence to strict safety protocols for handling LiAlH₄ is paramount. The resulting primary alcohol is a valuable intermediate for the synthesis of more complex molecules for various research applications, particularly in the development of novel therapeutic agents.

References

Application Notes and Protocols for the Synthon: (4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of (4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol as a versatile synthon in organic synthesis. This building block is particularly valuable for the synthesis of complex pyrazole derivatives, which are prominent scaffolds in medicinal chemistry and drug discovery. The presence of a reactive bromine atom at the 4-position and a primary alcohol at the 5-position allows for sequential and regioselective functionalization, making it a key intermediate for creating diverse molecular architectures.

Overview of Synthetic Applications

This compound serves as a bifunctional building block. The C4-bromo substituent is amenable to various palladium-catalyzed cross-coupling reactions, while the C5-hydroxymethyl group can be readily oxidized or otherwise modified. This dual reactivity allows for the introduction of a wide range of substituents, facilitating the exploration of chemical space in drug discovery programs.

The primary applications of this synthon detailed in these notes are:

-

Palladium-Catalyzed Cross-Coupling Reactions: Specifically, the Suzuki-Miyaura coupling to form C-C bonds and introduce aryl or heteroaryl moieties at the C4-position.

-

Oxidation of the Primary Alcohol: Conversion of the methanol group to the corresponding aldehyde, which can then serve as a handle for further synthetic transformations such as reductive amination, Wittig reactions, or aldol condensations.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. The bromo-substituent at the 4-position of the pyrazole ring is well-suited for this transformation, enabling the synthesis of 4-aryl- or 4-heteroaryl-1-methyl-1H-pyrazol-5-yl)methanol derivatives. These products can be key intermediates in the synthesis of biologically active molecules.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 80-90 |

| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 6 | 70-85 |

Note: Yields are typical ranges observed for similar 4-bromopyrazole substrates and should be considered as a guide. Optimization may be required for specific substrates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., Na₂CO₃, 2.5 equiv)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), and Na₂CO₃ (2.5 equiv).

-

Evacuate and backfill the tube with argon (this cycle should be repeated three times).

-

Add 1,4-dioxane and water (4:1 mixture) to the tube via syringe.

-

Seal the tube and heat the reaction mixture at 90°C for 6 hours with vigorous stirring.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with brine.

-

Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Visualization of Suzuki-Miyaura Coupling Workflow

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions on Bromo-Pyrazole Substrates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing Suzuki-Miyaura cross-coupling reactions on bromo-pyrazole substrates. This powerful carbon-carbon bond-forming reaction is a cornerstone in medicinal chemistry and drug development for the synthesis of complex pyrazole-containing molecules, which are prevalent in many biologically active compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. The reaction couples an organoboron compound (e.g., a boronic acid or ester) with a halide or triflate, catalyzed by a palladium(0) complex. For the synthesis of functionalized pyrazoles, bromo-pyrazoles serve as common and effective substrates due to their stability and reactivity. This document outlines optimized conditions, catalyst systems, and detailed experimental procedures for the successful execution of Suzuki-Miyaura reactions on various bromo-pyrazole scaffolds.

Key Considerations for Successful Coupling

Several factors influence the outcome of the Suzuki-Miyaura cross-coupling reaction on bromo-pyrazole substrates:

-

Catalyst and Ligand: The choice of the palladium catalyst and the associated ligand is critical. Common catalysts include Pd(PPh₃)₄ and PdCl₂(dppf). Bulky biarylphosphine ligands such as XPhos and SPhos have also been shown to be effective.[1] The optimal catalyst-ligand combination often requires screening for a specific substrate pair.

-

Base: An appropriate base is required to facilitate the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.

-

Solvent: The choice of solvent is crucial for solubility and reaction kinetics. Common solvents include dioxane, toluene, and solvent mixtures such as dioxane/water or ethanol/water.[2][3]

-

Temperature: Reaction temperatures can range from room temperature to elevated temperatures, often achieved through conventional heating or microwave irradiation.[2][3] Microwave-assisted reactions can significantly reduce reaction times.[4][5]

-

Side Reactions: A common side reaction is the debromination of the pyrazole substrate. Careful optimization of the reaction conditions, particularly the catalyst system, can minimize this undesired outcome.[4][5][6][7] For instance, the use of a tandem catalyst system like XPhosPdG2/XPhos has been reported to suppress debromination.[4]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of Bromo-pyrazoles

This protocol provides a general starting point for the Suzuki-Miyaura coupling of a bromo-pyrazole with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

Bromo-pyrazole substrate

-

Arylboronic acid (1.2 - 2.0 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2; 1-5 mol%)

-

Ligand (if required, e.g., XPhos, SPhos; 2-10 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄; 2-3 equivalents)

-

Anhydrous solvent (e.g., dioxane, toluene, 1,4-dioxane/water mixture)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a dry reaction flask, add the bromo-pyrazole substrate, arylboronic acid, palladium catalyst, and ligand (if applicable).

-

Add the base to the flask.

-

Evacuate the flask and backfill with an inert gas (repeat this cycle 3 times).

-

Add the anhydrous solvent via syringe.

-

Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) for the specified time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Microwave-Assisted Protocol for Rapid Coupling

Microwave irradiation can significantly accelerate the reaction.

Procedure:

-

In a microwave reaction vial, combine the bromo-pyrazole, arylboronic acid, palladium catalyst, ligand (if needed), and base.

-

Add the solvent.

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 110-140 °C) for a specified time (e.g., 10-40 minutes).[2][5]

-

After the reaction is complete, cool the vial to room temperature before opening.

-

Work-up and purify the product as described in the general protocol.

Data Presentation

The following tables summarize reaction conditions and yields for the Suzuki-Miyaura cross-coupling of various bromo-pyrazole substrates with different boronic acids, as reported in the literature.

Table 1: Optimization of Suzuki-Miyaura Coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with p-methoxyphenylboronic acid [4][5]

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield of Coupled Product (%) | Yield of Debrominated Product (%) |

| 1 | PdCl₂(PPh₃)₂ (5) | - | Na₂CO₃ | Dioxane | 110 | 9 | 91 |

| 2 | PdCl₂dppf (5) | - | Na₂CO₃ | Dioxane | 110 | 17 | 83 |

| 3 | PdCl₂dppf (5) | - | K₂CO₃ | Dioxane | 110 | 17 | 83 |

| 4 | XPhosPdG2 (5) | XPhos (10) | K₂CO₃ | Dioxane | 110 | 17 | 83 |

| 5 | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ | Water | 110 (MW) | 95 | 0 |

Table 2: Substrate Scope for the Suzuki-Miyaura Coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with Various Boronic Acids [4]

| Entry | Boronic Acid | Product Yield (%) |

| 1 | Phenylboronic acid | 85 |

| 2 | 4-Methylphenylboronic acid | 91 |

| 3 | 4-Methoxyphenylboronic acid | 95 |

| 4 | 4-Fluorophenylboronic acid | 88 |

| 5 | 2-Thienylboronic acid | 75 |

Table 3: Suzuki Coupling of 4-Bromopyrazoles with Arylboronic Acids [8]

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 75-95 |

| PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 8 | 80-98 |

| XPhos Pd G2 / XPhos | K₂CO₃ | EtOH/H₂O | 80 (MW) | 0.5 | 85-99 |

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow for Suzuki-Miyaura Coupling

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

Application of (4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol in the Synthesis of Kinase Inhibitors

(4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol is a valuable heterocyclic building block in medicinal chemistry, primarily utilized in the construction of more complex molecular architectures for the development of therapeutic agents. Its substituted pyrazole core serves as a versatile scaffold for the synthesis of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. The bromine atom at the 4-position and the hydroxymethyl group at the 5-position offer orthogonal handles for synthetic modifications, such as cross-coupling reactions and oxidation/functional group interconversion, respectively.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of p38 MAPK inhibitors, a class of drugs investigated for their anti-inflammatory properties.

Application in the Synthesis of p38 MAPK Inhibitors

The mitogen-activated protein kinase (MAPK) p38 is a key enzyme in the cellular signaling cascade that responds to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis and Crohn's disease. Consequently, the development of potent and selective p38 MAPK inhibitors is a significant focus of drug discovery.

The pyrazole scaffold is a common feature in many kinase inhibitors, as it can effectively mimic the hinge-binding interactions of the native ATP ligand in the kinase domain. This compound can be elaborated into highly substituted pyrazole derivatives that act as p38 MAPK inhibitors. A general synthetic strategy involves the oxidation of the methanol to an aldehyde, followed by the construction of a side chain and a Suzuki-Miyaura cross-coupling reaction to introduce a crucial aryl or heteroaryl moiety at the 4-position.

Quantitative Data of Representative Pyrazole-Based Kinase Inhibitors

| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay IC50 (nM) | Reference |

| Compound 1 | p38α MAPK | 8 | 100 (LPS-induced TNFα in THP-1 cells) | [1][2] |

| BIRB 796 | p38 MAPK | 38 | 100 (LPS-induced TNFα in human PBMCs) | [3] |

| Compound 3i | VEGFR-2 | 8.93 | 1.24 µM (PC-3 cell line) | [4] |

| Compound 15 | CDK2/cyclin A2 | 61 | 1.18 - 8.44 µM (NCI 60-cell panel) | [5][6] |

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of a key intermediate and its subsequent elaboration into a p38 MAPK inhibitor scaffold, starting from this compound.

Protocol 1: Synthesis of 4-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde

Objective: To oxidize this compound to the corresponding aldehyde, a key intermediate for further functionalization.

Materials:

-

This compound

-

Manganese dioxide (MnO2)

-

Dichloromethane (DCM)

-

Celite®

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM), add activated manganese dioxide (MnO2, 10 eq).

-

Stir the reaction mixture vigorously at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

-

Wash the filter cake with additional DCM.

-

Combine the organic filtrates and dry over anhydrous magnesium sulfate (MgSO4).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde. The product is often of sufficient purity for the next step without further purification.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazoles

Objective: To introduce an aryl or heteroaryl group at the 4-position of the pyrazole ring via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

4-Bromo-1-methyl-1H-pyrazole derivative (e.g., from Protocol 1 after further modifications) (1.0 eq)

-

Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (0.05 - 0.1 eq)

-

Base (e.g., K2CO3, Cs2CO3, K3PO4) (2.0 - 3.0 eq)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

-

Schlenk tube or microwave vial

-

Inert gas supply (Argon or Nitrogen)

-

Magnetic stirrer with heating

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

In a Schlenk tube or microwave vial, combine the 4-bromopyrazole derivative (1.0 eq), the arylboronic acid or ester (1.1 - 1.5 eq), the palladium catalyst (0.05 - 0.1 eq), and the base (2.0 - 3.0 eq).

-

Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times.

-

Add the degassed solvent system to the reaction vessel.

-

Heat the reaction mixture at the appropriate temperature (typically 80-120 °C) with stirring for the required time (typically 2-24 hours), or heat in a microwave reactor.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired 4-aryl-pyrazole derivative.[7][8][9]

Visualizations

Signaling Pathway of p38 MAPK

Caption: p38 MAPK signaling pathway and its inhibition.

Experimental Workflow for the Synthesis of a 4-Aryl-1-methyl-1H-pyrazole Scaffold

Caption: Synthetic workflow from the starting material.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. mdpi.com [mdpi.com]

Design and Synthesis of Kinase Inhibitors Featuring a Pyrazole Core: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the design, synthesis, and evaluation of kinase inhibitors centered on the pyrazole scaffold. The pyrazole ring is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors.[1] Its synthetic tractability and ability to form key hydrogen bond interactions within the ATP-binding site of kinases make it an ideal starting point for inhibitor design.[2][3] This document offers detailed protocols for the synthesis of pyrazole-based compounds and their subsequent biological characterization.

I. Overview of Pyrazole-Based Kinase Inhibition

Protein kinases are pivotal regulators of a vast array of cellular processes, and their aberrant activity is a hallmark of many diseases, including cancer.[1] The pyrazole scaffold serves as a versatile template for kinase inhibitors, often acting as a bioisostere for other heterocyclic systems.[2] The nitrogen atoms of the pyrazole ring can function as both hydrogen bond donors and acceptors, facilitating strong interactions with the hinge region of the kinase ATP-binding pocket.[2] Substitutions at various positions on the pyrazole ring allow for the fine-tuning of potency and selectivity.[2]

Key Signaling Pathways Targeted by Pyrazole-Based Inhibitors

Several key signaling pathways are targeted by pyrazole-based kinase inhibitors, including the Cyclin-Dependent Kinase (CDK), Janus Kinase (JAK), and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.

Cyclin-Dependent Kinase (CDK) Signaling Pathway: CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[4]

Janus Kinase (JAK) Signaling Pathway: The JAK-STAT pathway is crucial for signaling by numerous cytokines and growth factors, playing a key role in immunity and inflammation.[5]

p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, and it regulates a variety of cellular responses, including inflammation and apoptosis.[6][7]

II. Synthesis of Pyrazole-Based Kinase Inhibitors